Elimination Rate Constants: 3-Chloropropionitrile vs 3-Bromopropionitrile vs 3-Iodopropionitrile
In elimination reactions with triethylamine, 3-chloropropionitrile exhibits substantially lower second-order rate constants compared to its bromo and iodo analogs. The relative order of rate constants measured was 1:43:182 for the chloro, bromo, and iodo derivatives respectively, reflecting the expected order of halide leaving-group abilities [1]. This quantification provides a basis for selecting the chloro analog when controlled, less exothermic reaction profiles are required for process safety or selectivity optimization.
| Evidence Dimension | Relative second-order elimination rate constant |
|---|---|
| Target Compound Data | 1 (reference value) |
| Comparator Or Baseline | 3-Bromopropionitrile: 43; 3-Iodopropionitrile: 182 |
| Quantified Difference | 3-Bromopropionitrile is 43× faster; 3-Iodopropionitrile is 182× faster |
| Conditions | Reaction with triethylamine; second-order rate constant determination |
Why This Matters
This quantitative reactivity differential informs process safety engineering and enables selection of the chloro analog when controlled reaction kinetics are prioritized over maximum throughput.
- [1] Gassensmith, J. J.; Lee, J. J.; Noll, B. C.; Smith, B. D. New J. Chem. 2008, 32, 843–847. View Source
